molecular formula C8H10BClO3 B1600129 (5-Chloro-4-methoxy-2-methylphenyl)boronic acid CAS No. 511295-09-3

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid

Cat. No.: B1600129
CAS No.: 511295-09-3
M. Wt: 200.43 g/mol
InChI Key: RYCISTVGQKCVHG-UHFFFAOYSA-N
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Description

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

Boronic acids, in general, are known for their role in the suzuki–miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The mode of action of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid involves its interaction with its targets through the Suzuki–Miyaura coupling process . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

Boronic acids, in general, are known for their stability, which contributes to their bioavailability . They are usually bench stable, easy to purify, and often commercially available .

Result of Action

The suzuki–miyaura coupling reaction, in which this compound participates, results in the formation of new carbon–carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-4-methoxy-2-methylphenyl)boronic acid is unique due to the presence of both a chlorine atom and a methoxy group on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. This compound’s specific substitution pattern allows for unique applications in cross-coupling reactions and other synthetic transformations .

Properties

IUPAC Name

(5-chloro-4-methoxy-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCISTVGQKCVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464358
Record name (5-Chloro-4-methoxy-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511295-09-3
Record name (5-Chloro-4-methoxy-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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